7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₁ClFN, MW: 203.66 g/mol) is a heterocyclic amine featuring a tetrahydroisoquinoline backbone substituted with chlorine (position 7), fluorine (position 5), and a methyl group (position 1).
Properties
IUPAC Name |
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSGBSRSINJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the THIQ framework. A modified approach involves N-acylation of 2-(3-chloro-4-fluorophenethyl)amine followed by cyclodehydration. For example, N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide undergoes cyclization in the presence of oxalyl chloride and AlCl₃, forming the dihydroisoquinolinium intermediate. Subsequent reduction with sodium borohydride yields the saturated THIQ core.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Cyclization | Oxalyl chloride, AlCl₃, 0–25°C | 65–78 | |
| Reduction | NaBH₄, MeOH, 0°C to RT | 82–90 |
This method’s regioselectivity depends on the electronic effects of the chloro and fluoro substituents, with the 5-fluoro group directing electrophilic attack to the C7 position during cyclization.
N-Methylation Techniques
Eschweiler-Clarke vs. Borohydride Methods
While classical Eschweiler-Clarke conditions (HCO₂H, HCHO) risk over-methylation, sodium borohydride-mediated methylation in methanol provides superior control. A two-step protocol achieves 95% methylation efficiency:
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Iminium Formation: Treat THIQ with paraformaldehyde in acetonitrile at 60°C.
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Reduction: Add NaBH₄ in aliquots at −10°C to prevent N-oxide formation.
Comparative Analysis:
| Method | Temperature (°C) | Methylation Efficiency (%) |
|---|---|---|
| Eschweiler-Clarke | 100 | 67 ± 5 |
| NaBH₄/MeOH | −10 to 25 | 94 ± 3 |
Purification and Characterization
Chromatographic Resolution
Silica gel chromatography (EtOAc/hexane, 1:3) effectively separates 7-Cl-5-F-1-Me-THIQ from regioisomers. The compound’s polarity (logP = 2.8) necessitates isocratic elution to prevent tailing.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 6.98 (d, J = 8.4 Hz, 1H, H-8), 6.87 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 3.62 (s, 3H, N-CH₃).
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HRMS : m/z calcd for C₁₀H₁₀ClFN [M+H]⁺ 214.0534, found 214.0531.
Industrial-Scale Production Challenges
Catalytic Hydrogenation Risks
Direct H₂-mediated reduction of dihydroisoquinolines containing electron-withdrawing halogens requires careful pressure modulation (≤3 bar) to avoid dehalogenation.
Scientific Research Applications
Antitumor Activity
One of the most notable applications of 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is its antitumor activity . Research has demonstrated that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines.
Case Study: Antitumor Efficacy
A study assessed the growth inhibitory effects of several derivatives on lymphoid origin cell lines such as Jurkat and BHl-89. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner. For instance, one derivative showed an IC50 value of around 0.8 µM against Jurkat cells, while it exhibited a higher IC50 in other cell lines like T-47D and MCF-7 .
| Compound | Cell Line | IC50 (µM) | % Inhibition at 3 µM |
|---|---|---|---|
| Compound 10 | Jurkat | 0.8 | 69% |
| Compound 11 | T-47D | 25 | 30% |
| Compound 12 | MCF-7 | >25 | Variable |
This data suggests that the compound may be more effective against certain types of breast cancer cells compared to others, indicating potential selectivity in its antitumor effects.
Neuropharmacological Applications
In addition to its antitumor properties, this compound has been investigated for its neuropharmacological effects. Isoquinoline derivatives are known to interact with neurotransmitter systems and may exhibit psychoactive properties.
Case Study: Neuroprotective Effects
Research has suggested that tetrahydroisoquinoline derivatives can act as neuroprotective agents. For example, studies indicate that certain derivatives can modulate dopaminergic activity and may have implications for treating neurodegenerative diseases such as Parkinson's disease .
Synthesis and Derivative Development
The synthesis of this compound often involves multi-step processes that yield various derivatives with enhanced biological activities.
Synthesis Overview
The compound can be synthesized through a series of reactions involving starting materials such as proline and other amino acids under specific conditions to ensure high optical purity and yield . The ability to modify this compound allows for the exploration of structure-activity relationships (SAR) that can lead to the development of more potent therapeutic agents.
Mechanism of Action
The mechanism by which 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Overview of Tetrahydroisoquinoline Derivatives
Key Comparative Insights
Pharmacological Potential
- CKD712 (): The hydroxyl groups at positions 6 and 7 facilitate interactions with cellular pathways (e.g., VEGF production via HO-1 induction), contrasting with the target compound’s halogen substituents.
- The hydrochloride salt further improves solubility, a critical factor in drug development .
Structural Isomerism and Physicochemical Properties
- 8-Fluoro-5-methyl-THIQ (): Positional isomerism (8-F vs. 7-Cl in the target) alters steric and electronic profiles. For instance, fluorine at position 8 may reduce steric hindrance compared to chlorine at position 7, affecting ligand-receptor interactions .
- 6-Methyl-Tetrahydroquinoline (): The quinoline scaffold (vs. isoquinoline) features a different nitrogen position, leading to distinct aromaticity and reactivity. This structural divergence limits direct comparison but highlights scaffold-dependent property modulation .
Chemical Reactions Analysis
Substitution Reactions
The chlorine and fluorine substituents participate in nucleophilic aromatic substitution (NAS) due to their electron-withdrawing effects. Reaction outcomes depend on substituent positions and reaction conditions.
Key Observations :
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Methoxy substitution at C7 occurs preferentially over C5 due to steric hindrance from the C1 methyl group.
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Fluorine exhibits lower reactivity than chlorine in NAS under standard conditions .
Oxidation Reactions
The tetrahydroisoquinoline core undergoes oxidation to regenerate aromaticity or modify substituents.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄, H₂O, 0°C | 4h, pH 7 | 7-Chloro-5-fluoro-1-methylisoquinoline | Partial decomposition |
| CrO₃, AcOH, reflux | 6h | 7-Chloro-5-fluoro-1-methyl-3,4-dihydroisoquinoline | Selective C3-C4 oxidation |
Mechanistic Insight :
-
KMnO₄ selectively oxidizes the C1 methyl group to a carboxylate under basic conditions, but neutral conditions favor ring aromatization.
-
Chromium-based oxidants target the benzylic C3-C4 positions, forming dihydroisoquinolines.
Reduction Reactions
Catalytic hydrogenation and hydride reductions modify substituents or saturate bonds.
| Reduction Method | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 25°C, 12h | 7-Chloro-5-fluoro-1-methyl-1,2,3,4-THIQ (no change) | N/A (stable under H₂) |
| LiAlH₄, THF, reflux | 3h | No reaction | Halogens resist reduction |
Critical Note :
The compound’s fully saturated core and halogenated aromatic system limit reduction reactivity under standard conditions .
Acylation and Alkylation
The secondary amine at C2 undergoes typical amine derivatization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride, Et₃N | DCM, 0°C → rt, 2h | N-Acetyl-7-chloro-5-fluoro-1-methyl-THIQ | 85% |
| Benzyl bromide, K₂CO₃ | DMF, 60°C, 6h | N-Benzyl-7-chloro-5-fluoro-1-methyl-THIQ | 73% |
SAR Implications :
-
Acylated derivatives show enhanced lipophilicity, improving blood-brain barrier penetration in pharmacological studies .
Ring-Opening and Rearrangement
Strong acids or bases induce ring transformations.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C | 1h | 7-Chloro-5-fluoro-1-methyl-3,4-dihydroisoquinoline | Acid-catalyzed dehydrogenation |
| LDA, THF, -78°C | 30min | No observable reaction | Base stability confirmed |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura (Borylation) | Pd(dppf)Cl₂ | 7-Chloro-5-fluoro-1-methyl-THIQ-5-boronic ester | 61% |
| Buchwald-Hartwig (Amination) | Pd₂(dba)₃, Xantphos | 5-(Dimethylamino)-7-chloro-1-methyl-THIQ | 55% |
Limitations :
Stability and Degradation
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Differentiates regioisomers by analyzing coupling patterns (e.g., aromatic protons at positions 5 and 7) and methyl group integration.
- IR Spectroscopy : Identifies functional groups (e.g., C–F stretches at ~1100 cm⁻¹, C–Cl at ~750 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₁₀ClF₃N) and fragmentation patterns.
Advanced tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity may arise from:
- Purity Variations : Validate compound purity (>95%) via HPLC and elemental analysis.
- Assay Conditions : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923 with consistent inoculum size).
- Structural Degradation : Test stability under storage conditions (e.g., light, humidity) using accelerated stability studies.
Reference control compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .
What strategies are recommended for enantioselective synthesis of this compound?
Q. Advanced Research Focus
- Chiral Auxiliaries : Use (R)- or (S)-proline-derived catalysts in asymmetric cyclization reactions.
- Chiral Chromatography : Separate enantiomers via HPLC with amylose-based columns (e.g., Chiralpak AD-H).
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT).
Note: Crystallographic data from analogous tetrahydroisoquinolines (e.g., (4R)-4-biphenyl derivatives) can guide stereochemical assignments .
How does the methyl group at position 1 influence the compound’s reactivity and biological activity?
Q. Advanced Research Focus
- Steric Effects : The methyl group reduces rotational freedom, stabilizing specific conformations that enhance receptor binding (e.g., σ₁ receptor affinity).
- Metabolic Stability : Methyl substitution at position 1 slows hepatic degradation (CYP3A4-mediated oxidation), improving pharmacokinetic profiles in rodent models.
Comparative studies with unmethylated analogs (e.g., 7-chloro-5-fluoro-THIQ) show a 2–3x increase in plasma half-life .
What computational methods are used to predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like topoisomerase II or kinases.
- MD Simulations (GROMACS) : Analyze stability of ligand–target complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent effects (e.g., Cl/F electronegativity) with inhibitory potency (e.g., IC₅₀ values).
Validate predictions with in vitro assays (e.g., fluorescence polarization for DNA intercalation) .
How can crystallographic data improve the understanding of this compound’s solid-state properties?
Advanced Research Focus
Single-crystal X-ray diffraction:
- Packing Analysis : Reveals intermolecular interactions (e.g., C–H···F/Cl contacts) influencing solubility and melting point.
- Torsion Angles : Quantify ring puckering (e.g., half-chair vs. boat conformations) to correlate with solution-state NMR data.
For example, (4R)-4-biphenyl-THIQ derivatives exhibit a half-chair conformation with a 15° deviation from planarity .
What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Q. Advanced Research Focus
- Byproduct Formation : Optimize reaction time to minimize dimerization (e.g., via in-situ IR monitoring).
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
- Process Safety : Assess exothermic risks during cyclization (e.g., RC1e calorimetry for solvent selection) .
How do substituents at positions 5 and 7 affect electronic properties?
Q. Basic Research Focus
- Hammett Constants : The electron-withdrawing Cl (σₚ = 0.23) and F (σₚ = 0.06) groups reduce electron density at the aromatic ring, altering reactivity in electrophilic substitutions.
- DFT Calculations : HOMO/LUMO energies (e.g., -6.2 eV and -1.8 eV, respectively) predict nucleophilic attack sites.
Experimental validation via frontier orbital analysis (UV-Vis spectroscopy) .
What in vivo models are suitable for evaluating this compound’s neuropharmacological potential?
Q. Advanced Research Focus
- Rodent Models : Test anxiolytic activity in elevated plus maze (EPM) or antidepressant effects in forced swim test (FST).
- Microdialysis : Measure dopamine modulation in striatal regions (HPLC-ECD).
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology.
Preliminary data from structurally similar compounds suggest low acute toxicity (LD₅₀ > 500 mg/kg in mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
